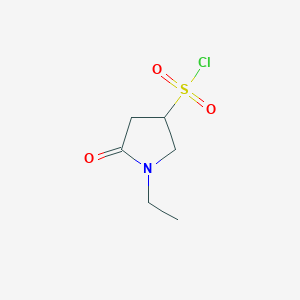

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO3S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

The synthesis of 1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 1-ethyl-5-oxopyrrolidine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, such as temperature control and the use of catalysts, to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of sulfonic acid derivatives.

Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors in the body.

Chemical Biology: The compound is employed in the study of protein-ligand interactions, where it serves as a building block for designing inhibitors or activators of biological pathways.

Industrial Chemistry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of their function. This reactivity makes it a valuable tool in the design of enzyme inhibitors or modulators.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride can be compared with other similar compounds, such as:

1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share the pyrrolidine core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Pyrrolidine-2,5-diones: These derivatives have a different substitution pattern on the pyrrolidine ring, which can affect their pharmacological properties and applications.

The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications in chemical synthesis and biological research.

Biologische Aktivität

1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₆H₁₀ClNO₃S. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a sulfonyl chloride functional group known for its reactivity in various chemical transformations.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its reactivity with biological molecules, which may lead to therapeutic applications. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties through mechanisms similar to those of other sulfonamide derivatives. The sulfonyl chloride group can interact with nucleophiles in bacterial enzymes, potentially inhibiting their function .

- Enzyme Inhibition : The compound's structure allows it to act as a potential inhibitor for various enzymes, particularly serine proteases. Its ability to form covalent bonds with active site residues could make it a candidate for drug development targeting diseases where these enzymes play a crucial role .

The mechanism of action for this compound primarily involves:

- Covalent Modification : The sulfonyl chloride moiety can react with nucleophilic side chains of amino acids in proteins, leading to irreversible inhibition of enzyme activity.

- Disruption of Protein Function : By modifying key residues within enzyme active sites, the compound can disrupt normal protein function, which is particularly relevant in the context of pathogenic bacteria and cancer cells.

Synthesis Pathways

The synthesis of this compound can be achieved through various synthetic routes, including:

- Direct Sulfonation : Reaction of 1-Ethylpyrrolidin-5-one with chlorosulfonic acid.

- Chlorination : Utilizing thionyl chloride to introduce the sulfonyl chloride group onto the pyrrolidine ring.

These methods highlight the versatility and efficiency in producing this compound for further biological evaluation .

Enzyme Inhibition Research

Research has demonstrated that compounds containing sulfonyl chloride groups can effectively inhibit human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. The mechanism involves covalent binding to the enzyme’s active site, leading to decreased enzymatic activity. This finding supports the hypothesis that this compound may similarly act against other proteases .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antibacterial | Covalent modification of enzyme active sites |

| Sulfanilamide | Antibacterial | Inhibition of bacterial folate synthesis |

| Benzene sulfonamide | Antimicrobial | Disruption of nucleic acid synthesis |

Eigenschaften

IUPAC Name |

1-ethyl-5-oxopyrrolidine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3S/c1-2-8-4-5(3-6(8)9)12(7,10)11/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUSDUZIXHAZBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.